pilB protein
Description
Propriétés
Numéro CAS |
122319-68-0 |
|---|---|
Formule moléculaire |
C33H40O15 |
Synonymes |
pilB protein |
Origine du produit |
United States |
Applications De Recherche Scientifique
Scientific Research Applications
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Biofilm Formation
- PilB has been shown to regulate exopolysaccharide (EPS) production independently of its T4P assembly function. In M. xanthus, mutations in the pilB gene can suppress EPS defects associated with the deletion of the pilin gene pilA, indicating a signaling role for PilB in biofilm formation . This regulatory mechanism suggests potential applications in controlling biofilm-related issues in medical and industrial settings.
-
Motility Regulation
- The ATPase activity of PilB is critical for twitching motility in bacteria. Studies have demonstrated that mutations affecting ATP hydrolysis can alter motility patterns without entirely abolishing them. For instance, specific mutations in pilB can restore motility in strains lacking functional T4P . Understanding these mechanisms can aid in developing strategies to manipulate bacterial movement for biotechnological applications.
-
Pathogenicity and Infection Control
- PilB's role in T4P biogenesis makes it a target for phage-encoded proteins that inhibit its function, thereby preventing bacterial infection. Research has identified phage proteins that specifically inhibit PilB, suggesting a potential avenue for developing novel antimicrobial therapies . This application is particularly relevant for combating antibiotic-resistant bacterial strains.
-
Signal Transduction
- The nucleotide-free form of PilB has been implicated in signaling pathways that regulate EPS production and motility. This dual functionality highlights the potential of targeting PilB for modulating bacterial behavior in various environments . Such insights could lead to innovative approaches to manage microbial communities in natural and engineered systems.
Case Studies
Q & A
Q. How to address functional redundancy between PilB and homologs like XcpR in secretion systems?
- Methodological Answer: Generate double mutants (e.g., ΔpilB/ΔxcpR) in P. aeruginosa and assess extracellular protein secretion (e.g., elastase activity assays) and piliation (TEM). Co-immunoprecipitation and bacterial two-hybrid screens test physical interactions between PilB and secretion machinery components .
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